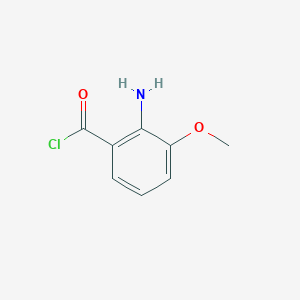

2-Amino-3-methoxybenzoyl chloride

Description

BenchChem offers high-quality 2-Amino-3-methoxybenzoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-3-methoxybenzoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-3-methoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-12-6-4-2-3-5(7(6)10)8(9)11/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUPPUTURPKNIJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1N)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of 2-Amino-3-methoxybenzoyl chloride from 2-amino-3-methoxybenzoic acid

The following technical guide details the synthesis of 2-Amino-3-methoxybenzoyl chloride (also known as 3-methoxyanthraniloyl chloride).

This guide prioritizes the Hydrochloride Salt Method . The free base of 2-aminobenzoyl chloride is inherently unstable due to rapid intermolecular self-condensation (polymerization) between the nucleophilic amine and the electrophilic acid chloride. To ensure a robust, reproducible synthesis, the amine must be deactivated via protonation or converted to a sulfinylamine intermediate.[1]

Part 1: Core Directive & Strategic Analysis

Target Molecule: 2-Amino-3-methoxybenzoyl chloride (as Hydrochloride Salt) Starting Material: 2-Amino-3-methoxybenzoic acid (3-Methoxyanthranilic acid) CAS Registry: 372077-48-0 (Base) / Generic Anthraniloyl Chloride Handling

The Stability Paradox

The synthesis of 2-amino-3-methoxybenzoyl chloride presents a classic "competing functionality" challenge. The molecule contains both a nucleophile (–NH₂) and a potent electrophile (–COCl).

-

The Failure Mode: If generated as a free base, the amino group of one molecule attacks the acid chloride of another, leading to rapid formation of poly(anthranilamide) oligomers.[1] This often manifests as the reaction mixture turning into an intractable solid mass.

-

The Solution: The amine must be rendered non-nucleophilic during the activation of the carboxylic acid. This is achieved by isolating the product as the Hydrochloride Salt (

) or proceeding via the Sulfinylamine (

Part 2: Reaction Mechanism & Pathways

The following diagram illustrates the critical divergence between the stable synthetic routes and the polymerization failure mode.

Caption: Mechanistic divergence showing the necessity of HCl salt formation to prevent polymerization.

Part 3: Experimental Protocol

Method A: The Hydrochloride Salt Route (Recommended)

This protocol yields the stable hydrochloride salt. It is the preferred method for isolating the reagent for storage or subsequent reactions where stoichiometry is critical.

Reagents:

-

2-Amino-3-methoxybenzoic acid (1.0 equiv)

-

Thionyl Chloride (

) (3.0 – 5.0 equiv) -

Optional: Dry HCl gas or 4M HCl in Dioxane

-

Solvent: Anhydrous Toluene or Dichloromethane (DCM)

Step-by-Step Methodology:

-

Preparation of Slurry: In a flame-dried 3-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and an inert gas inlet (

or Ar), suspend 2-amino-3-methoxybenzoic acid in anhydrous toluene (approx. 5-10 mL per gram of acid).-

Expert Insight: Toluene is preferred over DCM for its higher boiling point, allowing for efficient removal of excess thionyl chloride later.

-

-

Amine Protection (In-Situ):

-

Critical Step: Before adding thionyl chloride, bubble dry HCl gas through the slurry for 10-15 minutes, OR add a stoichiometric amount of HCl in dioxane.[1] This converts the free amine to the ammonium chloride salt (

), deactivating it. -

Observation: The slurry may thicken or change texture as the salt forms.

-

-

Chlorination: Add thionyl chloride dropwise to the stirred suspension at room temperature.

-

Note: If the HCl protection step was skipped, the reaction proceeds via the sulfinylamine intermediate (see Method B), which requires different handling.[1]

-

-

Reaction: Heat the mixture to mild reflux (

) for 2-3 hours.-

Monitoring: The reaction is complete when gas evolution (

and

-

-

Isolation: Cool the reaction mixture to

. The product, 2-amino-3-methoxybenzoyl chloride hydrochloride , often precipitates as moisture-sensitive needles.[1]-

Filtration: Filter the solid under an inert atmosphere (Schlenk line or glovebox recommended).

-

Wash: Wash the cake with cold, anhydrous pentane or toluene to remove residual thionyl chloride.

-

Drying: Dry under high vacuum at room temperature. Do not heat , as this can induce decomposition.[1]

-

Method B: The Sulfinylamine Route (In-Situ Usage)

If the acid chloride is to be used immediately for an amide coupling (e.g., reacting with an amine to form a benzamide), isolation is unnecessary.

-

Reflux the starting acid with neat thionyl chloride (excess) for 2 hours.

-

This forms 2-sulfinylamino-3-methoxybenzoyl chloride (

). -

Evaporate excess

under reduced pressure (azeotrope with toluene). -

Dissolve the residue in DCM and add the nucleophile (e.g., amine/alcohol).

-

The sulfinyl (NSO) group hydrolyzes upon aqueous workup or reacts with the nucleophile to regenerate the free amine.

Part 4: Quantitative Data & Properties[3]

Physical Properties of 2-Amino-3-methoxybenzoyl chloride (HCl Salt)

| Property | Value / Description | Notes |

| Molecular Formula | Includes HCl salt stoichiometry.[2] | |

| Molecular Weight | 222.07 g/mol | Base MW: 185.61 g/mol . |

| Appearance | Yellow to Off-white crystalline solid | Darkens upon exposure to moisture. |

| Melting Point | > 150°C (Decomposes) | Distinct melting points are rare due to thermal instability. |

| Solubility | Reacts with water/alcohols. Soluble in DCM, THF (anhydrous). | Hydrolyzes back to acid in water.[3][4] |

| Storage | -20°C, under Argon/Nitrogen | Extremely hygroscopic.[1] |

Part 5: Troubleshooting & Safety

Common Failure Modes

-

"Gummy" Product: This indicates polymerization.

-

Cause: Insufficient HCl during formation or exposure to moisture which hydrolyzed the chloride, liberating the free amine.

-

Fix: Ensure strict anhydrous conditions and use the HCl pre-saturation method.

-

-

Yellow/Orange Discoloration:

-

Cause: Decomposition of thionyl chloride to sulfur monochloride (

) or oxidation of the amino group. -

Fix: Use freshly distilled thionyl chloride.

-

Safety Protocol (E-E-A-T)

-

Thionyl Chloride: Reacts violently with water to release

and -

Corrosivity: The product is a potent lachrymator and skin irritant. Handle only in a fume hood.

-

Pressure: Thionyl chloride reactions generate significant gas volumes. Ensure the system is vented through a scrubber (NaOH trap).

References

-

Preparation of p-aminobenzoyl chloride salts. (1972). US Patent 3,681,450A. (Describes the critical necessity of HCl salt formation to prevent polymerization of aminobenzoyl chlorides).

-

Jacob, D. E., & Mathew, L. (2007). Reaction of Anthranilic Acid with Thionyl Chloride: Iminoketene Intermediate Formation. ChemInform,[1] 38. (Elucidates the sulfinylamine mechanism when thionyl chloride is used without HCl protection).

-

2-Amino-3-methoxybenzoyl chloride Product Record. PubChem. (Identification and CAS registry).

-

BenchChem Technical Support. Synthesis of 2-Methyl-3-methoxybenzoyl chloride. (General protocol for methoxy-substituted benzoyl chlorides).

Sources

2-Amino-3-methoxybenzoyl chloride safety data sheet (SDS) information

Technical Guide: Safe Handling and Utilization of 2-Amino-3-methoxybenzoyl Chloride

Part 1: Executive Technical Summary

2-Amino-3-methoxybenzoyl chloride (CAS: 372077-48-0) is a highly reactive, transient electrophilic intermediate used primarily in the synthesis of fused heterocycles such as quinazolinones and benzamides. Unlike standard shelf-stable reagents, this compound presents a unique "dual-reactivity" hazard profile:

-

Electrophilic Instability: The acid chloride moiety is moisture-sensitive and corrosive.

-

Nucleophilic Self-Reaction: The ortho-amino group can attack the acid chloride, leading to rapid self-polymerization or formation of isatoic anhydride derivatives if not maintained as a hydrochloride salt.

Critical Operational Directive: This compound should generally be generated in situ and used immediately or isolated strictly as the hydrochloride salt . Attempting to store the free base is operationally unsound and hazardous.

Part 2: Chemical Identity & Physicochemical Profile

| Property | Data | Notes |

| Chemical Name | 2-Amino-3-methoxybenzoyl chloride | Often referred to as 3-Methoxyanthraniloyl chloride |

| CAS Number | 372077-48-0 (Chloride) | Precursor Acid CAS: 3177-80-8 |

| Molecular Formula | C₈H₈ClNO₂ | MW: 185.61 g/mol |

| Physical State | Yellow to brown oil/solid (transient) | Hygroscopic; hydrolyzes rapidly in air. |

| Solubility | Reacts with water/alcohols. | Soluble in DCM, Toluene, THF (anhydrous). |

| Storage Class | Do Not Store (Free Base) | Store precursor acid. If salt: -20°C, under Argon. |

Part 3: Hazard Identification & Toxicology (GHS)

Derived from structure-activity relationships (SAR) of analogous anthraniloyl chlorides.

Signal Word: DANGER

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[1] |

| Serious Eye Damage | 1 | H318: Causes serious eye damage. |

| Water Reactivity | -- | EUH014: Reacts violently with water (releases HCl gas). |

| Acute Toxicity | 4 | H302/H332: Harmful if swallowed or inhaled. |

| Sensitization | 1 | H317: May cause an allergic skin reaction (due to aniline moiety). |

** toxicology Insight:** The primary acute hazard is corrosivity due to the hydrolysis of the -COCl group to HCl upon contact with moist tissue. The secondary hazard is sensitization ; aniline derivatives are known sensitizers, requiring strict containment (glovebox or high-efficiency fume hood).

Part 4: Synthesis & Handling Protocols

The "In Situ" Generation Strategy

Why this approach? Isolating the free base risks polymerization. The following protocol generates the stable hydrochloride salt species or uses the intermediate immediately.

Reagents:

-

Precursor: 2-Amino-3-methoxybenzoic acid (CAS: 3177-80-8)[2]

-

Reagent: Thionyl Chloride (SOCl₂) [Freshly distilled]

-

Solvent: Anhydrous Toluene (forms azeotrope with residual SOCl₂)

Step-by-Step Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask. Equip with a magnetic stir bar, reflux condenser, N₂ inlet, and an HCl gas scrubber (NaOH trap).

-

Charging: Under N₂ flow, charge 2-Amino-3-methoxybenzoic acid (1.0 equiv).

-

Solvation: Add anhydrous Toluene (10 mL per gram of acid). Note: DCM can be used for lower temp reactions, but Toluene allows higher temp for difficult substrates.

-

Activation: Add Thionyl Chloride (1.5 - 2.0 equiv) dropwise via syringe.

-

Observation: Gas evolution (SO₂ + HCl) will commence.

-

-

Reaction: Heat to mild reflux (80°C) for 2–3 hours. The suspension should clarify as the acid converts to the soluble acid chloride.

-

Work-up (Critical):

-

Utilization: Dissolve the resulting residue (crude hydrochloride salt) in the reaction solvent (e.g., THF/DCM) and add immediately to the nucleophile solution containing a base (e.g., Et₃N or Pyridine).

Visualizing the Workflow

Caption: Operational workflow for in situ generation, highlighting the critical instability node where polymerization risks occur.

Part 5: Emergency Response & Storage

Storage Specifications

-

Precursor (Acid): Store at RT, dry.

-

Generated Chloride: DO NOT STORE. If unavoidable, store as Hydrochloride Salt in a sealed Schlenk tube under Argon at -20°C.

-

Incompatibility: Water, Alcohols, Strong Bases, Oxidizers.

Spill & Exposure Response

| Scenario | Protocol |

| Skin Contact | Immediate Action: Wipe off excess liquid with dry cloth (avoid spreading). Wash with copious soap and water for 15 min. Seek medical attention for burns. |

| Eye Contact | Rinse cautiously with water for 15+ minutes. Remove contact lenses.[6] Emergency Medical Attention Required. |

| Inhalation | Move to fresh air. If breathing is difficult, administer oxygen. Pulmonary edema may be delayed. |

| Small Spill | Cover with dry lime, sand, or soda ash. Place in covered container. Do not use water. |

| Fire | Use CO₂, Dry Chemical, or Dry Sand. Do NOT use water jets (risk of HCl explosion). |

Part 6: References

-

PubChem. (2025).[2] 2-Amino-3-methoxybenzoic acid (CID 255720) - Safety and Hazards. National Library of Medicine. [Link]

-

Amerigo Scientific. (2025). Product Data: 2-Amino-3-methoxybenzoyl chloride (CAS 372077-48-0). [Link]

-

ResearchGate. (2023). Reaction of 2-amino-3-hydroxypyridine and benzoyl chlorides: Handling Acid Chlorides. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 2-Amino-3-methoxybenzoic acid | C8H9NO3 | CID 255720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Methoxybenzoyl Chloride | 1711-05-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemicalbook.com [chemicalbook.com]

solubility of 2-Amino-3-methoxybenzoyl chloride in organic solvents

This technical guide details the solubility, stability, and handling of 2-Amino-3-methoxybenzoyl chloride , a critical but unstable intermediate often used in the synthesis of quinazolines and other nitrogen heterocycles.

Technical Guide for Synthetic Applications

Executive Summary: The Stability Paradox

2-Amino-3-methoxybenzoyl chloride (CAS: 372077-48-0 for free base; often generated as HCl salt) presents a unique challenge in solubility profiling: it is chemically unstable in its free base form.

Unlike standard organic solids, this compound possesses an internal nucleophile (the ortho-amino group) and an internal electrophile (the acid chloride). In solution, the free base will rapidly undergo intermolecular self-condensation to form dimers, oligomers, or isatoic anhydride derivatives.

Key Operational Rule:

"Solubility" for this compound is not a static physical property but a dynamic window of stability. It must be generated in situ or handled as the hydrochloride salt to suppress self-reactivity.

Solubility Landscape & Solvent Compatibility

The solubility profile depends entirely on the protonation state of the amine.

A. As the Hydrochloride Salt (Stable Form)

-

Physical State: Crystalline solid (typically off-white to yellow).

-

Solubility Behavior: Ionic character dominates.

-

Insoluble/Slurry: Toluene, Hexanes, Heptane.

-

Sparingly Soluble: Dichloromethane (DCM), Chloroform, Ethyl Acetate.

-

Soluble (but risky): DMF, DMAc, NMP (High solubility, but these polar aprotic solvents can accelerate self-condensation if any free base is liberated).

-

B. As the Free Base (Transient Intermediate)

-

Physical State: Oil or low-melting solid (rarely isolated).

-

Solubility Behavior: Lipophilic character dominates.

-

Highly Soluble: DCM, THF, 2-MeTHF, Toluene, Ethyl Acetate.

-

Critical Warning: While soluble, the free base in solution will decompose within minutes to hours depending on concentration and temperature.

-

C. Incompatible (Reactive) Solvents

Never use these solvents for dissolution unless the intent is to derivatize the compound immediately.

| Solvent Class | Examples | Reaction Outcome (Destructive) |

| Protic Polar | Water | Hydrolysis to 2-Amino-3-methoxybenzoic acid + HCl |

| Alcohols | Methanol, Ethanol | Alcoholysis to Methyl/Ethyl esters |

| Amines | Pyridine, Et3N | Promotes rapid self-polymerization (unless a trapping nucleophile is present) |

| Sulfoxides | DMSO | Potential for Pummerer-type rearrangements or oxidation |

Experimental Protocols

Protocol A: In Situ Generation & Utilization (Recommended)

Context: This is the industry-standard method for acylation reactions (e.g., forming amides).

Reagents:

-

2-Amino-3-methoxybenzoic acid (1.0 equiv)

-

Thionyl Chloride (SOCl2) (1.5 - 2.0 equiv)

-

Solvent: Toluene (Preferred) or DCM.

-

Catalyst: DMF (1-2 drops).

Workflow:

-

Slurry Formation: Suspend the parent acid in anhydrous Toluene (5-10 volumes).

-

Activation: Add SOCl2 dropwise at room temperature, followed by catalytic DMF.

-

Reaction: Heat to reflux (for Toluene) or 40°C (for DCM) for 1-3 hours.

-

Observation: The slurry will thin out as the acid chloride forms. If it remains a slurry, it is likely the HCl salt of the acid chloride precipitating.

-

-

Work-up (Evaporation): Remove excess SOCl2 and solvent under reduced pressure (vacuum).

-

Re-dissolution: Re-dissolve the residue immediately in DCM or THF for the next step.

-

Note: Do not store this solution. Add your nucleophile (amine/alcohol) immediately.

-

Protocol B: Handling the Hydrochloride Salt

If you purchase or isolate the HCl salt:

-

Storage: Store under Argon/Nitrogen at -20°C.

-

Solubilization: Do not attempt to dissolve in non-polar solvents.

-

Technique: Suspend the salt in DCM. Add the nucleophile (e.g., an aniline) first, then add a base (e.g., DIPEA or Pyridine) dropwise at 0°C. This liberates the acid chloride free base in the presence of the trapping agent, minimizing self-reaction.

-

Mechanistic Visualization

The following diagram illustrates the critical pathways. The "Danger Zone" represents the free base in solution without a trapping partner.

Caption: Stability pathway of 2-Amino-3-methoxybenzoyl chloride. The free base is the branch point between success and decomposition.

Quantitative Data Summary

| Property | Value / Description |

| Molecular Weight | 185.61 g/mol |

| CAS Number | 372077-48-0 (Free Base) / 21563-73-5 (General o-amino class) |

| Solubility (Toluene) | Insoluble (as HCl salt) / Soluble (as Free Base) |

| Solubility (DCM) | Sparingly Soluble (as HCl salt) / High (as Free Base) |

| Solubility (Water) | Decomposes (Hydrolysis t1/2 < 10 sec) |

| Preferred Reaction Solvent | Toluene (for generation), DCM or THF (for coupling) |

References

-

BenchChem. (2025). A Comparative Guide to the Synthetic Routes of 2-Methyl-3-methoxybenzoyl chloride. Retrieved from

-

Google Patents. (2017). Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides. Patent US9725409B2. Retrieved from

-

Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides. Retrieved from

-

PubChem. (2025).[1] 2-Aminobenzoyl chloride (Compound Summary). Retrieved from

-

Smolecule. (2023). 4-Aminobenzoyl chloride: Properties and Handling. Retrieved from

Sources

Methodological & Application

Application Note: Synthesis of N-Substituted-2-Amino-3-Methoxybenzamides

This Application Note and Protocol guide is designed for researchers and drug development professionals. It details the handling, generation, and reaction of 2-Amino-3-methoxybenzoyl chloride with primary amines.

Executive Summary & Scientific Rationale

The 2-amino-3-methoxybenzamide moiety is a privileged scaffold in medicinal chemistry, appearing in various bioactive molecules including histone deacetylase (HDAC) inhibitors, PARP inhibitors, and GPCR ligands.

However, the reagent 2-amino-3-methoxybenzoyl chloride presents a unique synthetic challenge: instability in its free base form . Unlike simple benzoyl chlorides, the presence of a nucleophilic amino group ortho to the electrophilic acid chloride creates a high risk of:

-

Self-Polymerization: Intermolecular attack leading to polyamides.

-

Cyclization: Formation of isatoic anhydride-like species or dimers (diazocines).

Core Principle: To successfully utilize this reagent, it must be maintained as its hydrochloride salt (

Chemical Mechanism & Pathway

The reaction proceeds via a Nucleophilic Acyl Substitution. The critical "Expertise" insight here is the role of the hydrochloride salt .

-

Activation: 2-Amino-3-methoxybenzoic acid is treated with Thionyl Chloride (

). The amine is protonated to -

Coupling: The acid chloride hydrochloride is introduced to the primary amine. An external base (e.g., Triethylamine, DIPEA) is required in excess (at least 2-3 equivalents) to:

-

Neutralize the HCl protecting group.

-

Neutralize the HCl generated during amide bond formation.

-

Activate the primary amine nucleophile.

-

Mechanism Visualization

Caption: Reaction pathway highlighting the critical intermediate stability of the hydrochloride salt to prevent self-polymerization.

Detailed Experimental Protocol

Materials & Equipment

-

Precursor: 2-Amino-3-methoxybenzoic acid (CAS: 3177-80-8).

-

Reagent: Thionyl Chloride (

), ReagentPlus grade. -

Solvents: Anhydrous Toluene (for activation), Anhydrous Dichloromethane (DCM) or THF (for coupling).

-

Base: Triethylamine (

) or Diisopropylethylamine (DIPEA). -

Equipment: Flame-dried glassware, inert gas (Argon/Nitrogen) manifold, rotary evaporator.

Protocol: In-Situ Generation and Coupling

Scale: 5.0 mmol (approx. 0.84 g of starting acid).

Step 1: Generation of Acid Chloride Hydrochloride

-

Setup: Equip a 50 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser under an Argon atmosphere.

-

Charge: Add 2-Amino-3-methoxybenzoic acid (0.84 g, 5.0 mmol).

-

Solvent: Add anhydrous Toluene (10 mL). The starting material may not fully dissolve initially.

-

Activation: Add Thionyl Chloride (1.1 mL, 15.0 mmol, 3.0 equiv) dropwise.

-

Expert Tip: A catalytic drop of DMF (10 µL) can accelerate the reaction but is often unnecessary for electron-rich anthranilic acids.

-

-

Reflux: Heat the mixture to reflux (80-110°C) for 2–3 hours.

-

Observation: The suspension should clear to a solution, then potentially form a precipitate (the HCl salt) as the reaction proceeds or upon cooling.

-

-

Isolation (Crucial): Cool to Room Temperature (RT). Concentrate the mixture to dryness on a rotary evaporator to remove excess

and Toluene.-

Note: Do not use water. The residue is the Acid Chloride Hydrochloride . It is typically a yellow/orange solid.

-

Optional: Co-evaporate with dry DCM (2x) to ensure removal of all

.

-

Step 2: Coupling with Primary Amine

-

Preparation of Amine: In a separate 100 mL RBF, dissolve the Primary Amine (

, 5.0 - 5.5 mmol, 1.0-1.1 equiv) and Triethylamine (2.1 mL, 15.0 mmol, 3.0 equiv) in anhydrous DCM (20 mL). Cool this solution to 0°C (ice bath). -

Addition: Resuspend the crude Acid Chloride Hydrochloride (from Step 1) in anhydrous DCM (10 mL).

-

Critical Action: Add this suspension slowly (dropwise) to the cold amine/base solution.[1]

-

Why? Adding the acid chloride to the base/amine mixture ensures the amine competes favorably for the acyl group as soon as the protecting proton is removed.

-

-

Reaction: Allow the mixture to warm to RT and stir for 2–4 hours. Monitor by TLC or LC-MS.

-

Workup:

-

Purification: Recrystallization (EtOH/Water) or Flash Column Chromatography (Hexane/EtOAc).

Data Presentation & Troubleshooting

Expected Yields & Properties

| Parameter | Value / Description |

| Typical Yield | 75% – 90% |

| Appearance | Off-white to pale yellow solid |

| Key Byproducts | Polyamides (insoluble), Unreacted Acid (if |

| Stability | Product is stable; Intermediate is highly moisture sensitive. |

Troubleshooting Matrix

| Observation | Root Cause | Corrective Action |

| Low Yield / Insoluble Gum | Self-polymerization of the acid chloride. | Ensure excess base is present in the amine flask. Do NOT add base to the acid chloride before the amine. |

| Starting Material Remains | Incomplete activation. | Increase reflux time with |

| Dark Coloration | Oxidation of the amino group. | Perform all steps under Argon; keep temperature at 0°C during addition. |

Workflow Visualization

Caption: Step-by-step experimental workflow for the synthesis of 2-amino-3-methoxybenzamides.

References

-

Standard Protocol for Anthranilic Acid Chlorides: Organic Syntheses, Coll. Vol. 3, p. 10 (1955); Vol. 21, p. 15 (1941). (General method for 2-nitro/amino acid chlorides).

-

Handling of Unstable Acid Chlorides: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

- Synthesis of Methoxy-substituted Benzamides:Journal of Medicinal Chemistry, "Structure-Activity Relationships of 2-Methoxybenzamides as Dopamine D3 Receptor Antagonists". (Context for bioactivity and synthesis).

-

Safety Data Sheet: 2-Amino-3-methoxybenzoic acid.

Sources

Technical Guide: Purification of Products from 2-Amino-3-methoxybenzoyl Chloride Reactions

This guide details the purification strategies for reaction products derived from 2-Amino-3-methoxybenzoyl chloride . This intermediate is a critical scaffold in medicinal chemistry, particularly for synthesizing quinazoline-based kinase inhibitors and isoquinoline derivatives.

Due to the ortho-amino effect and the electron-donating 3-methoxy group , this acid chloride exhibits unique instability and reactivity patterns (e.g., prone to dimerization to isatoic anhydrides). This guide prioritizes purification of the downstream amide/ester product , as the acid chloride itself is rarely isolated.

Chemical Context & Impurity Profile

To purify the product effectively, one must understand the "Enemy"—the impurities generated by the specific reactivity of the 2-amino-3-methoxybenzoyl scaffold.

The "Ortho-Amino" Instability

Unlike standard benzoyl chlorides, the 2-amino derivative has an internal nucleophile (the amine) adjacent to the electrophile (the acid chloride).

-

Primary Impurity (Hydrolysis): 2-Amino-3-methoxybenzoic acid . Upon contact with moisture, the chloride reverts to the parent acid.

-

Secondary Impurity (Dimerization): 8-Methoxyisatoic anhydride . If the reaction lacks sufficient nucleophile or is heated excessively without a scavenger, the acid chloride can cyclize or dimerize, forming stable anhydride species that co-elute with products.

-

Tertiary Impurity (Regioisomers): If the reacting amine is unsymmetrical, the steric bulk of the 3-methoxy group may force selectivity, but minor regioisomers often persist.

Reaction Control (Pre-Purification)

Purification starts in the reaction flask. Directive: Do not attempt to isolate 2-amino-3-methoxybenzoyl chloride. Generate it in situ and react immediately.

Protocol:

-

Generation: Reflux 2-amino-3-methoxybenzoic acid with Thionyl Chloride (

) (1.5 eq) for 2 hours. -

Evaporation: Remove excess

strictly under vacuum. Residual -

Coupling: Re-dissolve the crude oil in anhydrous DCM/THF and add the amine nucleophile (1.1 eq) + DIPEA (2.0 eq) at 0°C.

Work-up Strategy: The pH-Switch Extraction

This is the most critical step. By exploiting the amphoteric nature of the impurities vs. the neutral nature of the amide product, you can remove >95% of contaminants without chromatography.

The Logic[1]

-

Product (Amide): Neutral / Weakly Basic (Aniline nitrogen pKa ~3-4). Soluble in Organics.

-

Impurity A (Hydrolyzed Acid): Acidic (Carboxylic acid pKa ~4). Soluble in Base.

-

Impurity B (Excess Amine Nucleophile): Basic (Aliphatic amine pKa ~10). Soluble in Acid.

Step-by-Step Extraction Protocol

System: Reaction mixture in Dichloromethane (DCM).

-

Quench & Basify (Target: Impurity A):

-

Add Saturated Aqueous

to the reaction mixture. Stir vigorously for 15 minutes. -

Mechanism:[1][2][3][4][5][6][7] This hydrolyzes unreacted acid chloride to the acid, then deprotonates it to the carboxylate salt (

), forcing it into the aqueous layer. -

Action: Separate layers. Keep Organic (Bottom) . Discard Aqueous (Top).

-

-

Acid Wash (Target: Impurity B):

-

Wash the organic layer with 0.5 M Citric Acid or 1 M HCl .

-

Caution: The 2-amino group on your product is weakly basic. Strong acid (pH < 1) might extract your product. Keep pH ~3-4.

-

Mechanism:[1][2][3][4][5][6][7] Protonates the highly basic unreacted aliphatic amine nucleophile (

), forcing it into the aqueous layer. The weakly basic aniline product remains organic. -

Action: Separate layers. Keep Organic .

-

-

Drying:

-

Wash with Brine (Saturated NaCl).

-

Dry over Anhydrous

. Filter and concentrate.

-

Chromatographic Purification

If the extraction does not yield >98% purity, use Flash Column Chromatography.

Stationary Phase: Silica Gel (40-63 µm).

Challenge: The free aniline (

Mobile Phase Strategy:

-

Base Modifier: Add 1% Triethylamine (TEA) or 1%

to the mobile phase. This blocks silanol sites and sharpens the amine peak. -

Gradient:

-

Solvent A: Dichloromethane (DCM)[8]

-

Solvent B: Methanol (MeOH)

-

Profile: 0% B to 5% B over 10 CV (Column Volumes). The product typically elutes early (1-3% MeOH) due to the internal H-bonding between the amide proton and the methoxy oxygen.

-

Crystallization (Polishing)

For drug development standards (HPLC purity >99.5%), recrystallization is preferred over column chromatography.

Solvent System: Ethyl Acetate / Heptane (or Hexane).

-

Dissolve crude solid in minimal boiling Ethyl Acetate.

-

Slowly add Heptane until persistent cloudiness appears.

-

Cool to Room Temp, then 4°C.

-

Why this works: The 3-methoxy group increases lipophilicity compared to unsubstituted anthranilamides, making the product significantly less soluble in heptane than the impurities.

Visualization: Purification Logic Flow

Caption: Logical workflow for the purification of 2-amino-3-methoxybenzoyl derivatives, utilizing pH-dependent solubility switches.

Quantitative Data Summary

| Parameter | Value / Condition | Reason |

| Reagent Stability | < 1 hour in air | Rapid hydrolysis to acid. Use immediately. |

| Quench pH | pH 8 - 9 ( | Ensures acid impurity is deprotonated ( |

| Wash pH | pH 3 - 4 (Citric Acid) | Removes aliphatic amines without protonating the aniline product. |

| Chromatography Modifier | 1% Triethylamine | Prevents peak tailing of the aniline moiety on silica. |

| Recrystallization Yield | Typically 75-85% | High recovery due to lipophilicity of the methoxy group. |

References

-

Synthesis of 2-Methyl-3-methoxybenzoyl chloride. BenchChem Technical Support. (2025).[5][9][10][11] Detailed protocols for chlorination using Thionyl Chloride.

-

Amine Reactions and Work-up Strategies. Chemistry LibreTexts. (2023). Fundamental principles of nucleophilic acyl substitution and acid-base extraction.

-

Purification of Benzamide Derivatives. Cytiva Life Sciences. (2018).[11] Strategies for multistep purification of amide intermediates.

-

Process for preparing benzoyl chlorides. Google Patents US9725409B2. Industrial scale handling of methoxy-substituted benzoyl chlorides.

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. Anhydride synthesis [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. CN107176908A - A kind of synthetic method of the methoxy benzoyl chloride of 2 methyl 3 - Google Patents [patents.google.com]

- 8. reddit.com [reddit.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Anhydride and Amine Reactions to Make Diverse Amide and Carboxylic Acid Containing Compounds | ScholarWorks [scholarworks.calstate.edu]

- 11. cytivalifesciences.com [cytivalifesciences.com]

Application Note: Strategic Synthesis of Novel Derivatives from 2-Amino-3-methoxybenzoyl Chloride

Executive Summary

The 2-amino-3-methoxybenzoyl scaffold is a "privileged structure" in medicinal chemistry, serving as the critical precursor for 8-methoxyquinazolin-4(3H)-ones and substituted benzamides . These derivatives exhibit potent biological activities, including EGFR kinase inhibition, PARP inhibition, and anti-tubercular properties.[1]

However, the core reagent—2-amino-3-methoxybenzoyl chloride —presents a specific synthetic challenge: intrinsic instability . Unlike simple benzoyl chlorides, the presence of a nucleophilic amino group at the ortho position renders the molecule prone to rapid self-condensation, forming insoluble isatoic anhydrides or intermolecular polymers.

This guide outlines a self-validating, in situ generation protocol that bypasses isolation issues, enabling the high-yield synthesis of novel amide and quinazolinone libraries.

Strategic Reaction Landscape

The following workflow illustrates the divergent pathways available from the in situ generated acid chloride.

Figure 1: Strategic reaction pathway emphasizing the transient nature of the acid chloride intermediate.

Critical Handling & Mechanistic Insights

The "Ortho-Effect" Challenge

The 3-methoxy group exerts an electronic donating effect while providing steric bulk adjacent to the amino group.

-

Instability: The free amine is sufficiently nucleophilic to attack the acid chloride of a neighboring molecule. Never attempt to store 2-amino-3-methoxybenzoyl chloride. It must be generated and consumed immediately.

-

Regioselectivity: In subsequent cyclizations, the 3-methoxy group directs the formation of 8-methoxy substituted quinazolinones (distinct from the 6,7-dimethoxy pattern found in drugs like Gefitinib), offering a unique vector for exploring Structure-Activity Relationships (SAR) in novel binding pockets.[1]

Validation Checkpoint

-

Visual Cue: Upon activation with thionyl chloride, the reaction mixture should transition from a suspension to a clear, homogenous yellow solution.[1] Turbidity suggests incomplete conversion or polymerization.

Experimental Protocols

Module A: In Situ Activation (Acid Chloride Generation)

Objective: Convert 2-amino-3-methoxybenzoic acid to its reactive chloride form without isolation.[1]

Reagents:

-

2-Amino-3-methoxybenzoic acid (1.0 eq)[1]

-

Thionyl Chloride (

) (3.0 eq) – Freshly distilled preferred.[1] -

N,N-Dimethylformamide (DMF) (Catalytic, 2-3 drops)[1]

-

Solvent: Anhydrous Toluene or DCM (stabilized).[1]

Procedure:

-

Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a reflux condenser and a drying tube (

or -

Suspension: Charge the RBF with 2-amino-3-methoxybenzoic acid and anhydrous toluene (5 mL/mmol).

-

Catalysis: Add catalytic DMF. Note: DMF forms the Vilsmeier-Haack reagent intermediate, significantly accelerating the reaction.[1]

-

Addition: Add

dropwise at room temperature. -

Reflux: Heat to mild reflux (80°C for toluene) for 2–3 hours.

-

Checkpoint: Evolution of

and HCl gas will occur. The solid starting material must dissolve completely.

-

-

Evaporation: Cool to 40°C and remove solvent and excess

under reduced pressure (rotary evaporator). -

Azeotrope: Add fresh dry toluene (10 mL) and re-evaporate to ensure complete removal of

traces.-

Result: A yellow/orange residue (The Acid Chloride).[1] Proceed immediately to Module B.

-

Module B: Synthesis of N-Substituted Benzamides (Library Generation)

Objective: Coupling the acid chloride with various primary amines.

Reagents:

-

Crude Acid Chloride (from Module A)

-

Primary Amine (

) (1.1 eq)[1] -

Triethylamine (

) or Pyridine (2.0 eq)[1] -

Solvent: Anhydrous Dichloromethane (DCM).[1]

Procedure:

-

Dissolution: Redissolve the crude acid chloride residue in anhydrous DCM (5 mL/mmol) under

. Cool to 0°C in an ice bath. -

Amine Prep: In a separate vial, mix the Primary Amine and

in DCM. -

Coupling: Add the amine mixture dropwise to the cold acid chloride solution over 15 minutes.

-

Rationale: Low temperature prevents side reactions involving the 3-methoxy group or competitive N-acylation at the wrong site.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3).

-

Workup:

-

Purification: Recrystallize from Ethanol or purify via Flash Column Chromatography.

Module C: Cyclization to 8-Methoxyquinazolin-4(3H)-ones

Objective: Cyclizing the benzamide to the biologically active quinazolinone scaffold.

Reagents:

-

N-Substituted Benzamide (from Module B)[1]

-

Triethyl Orthoformate (

) (Excess, used as solvent/reagent)[1] -

Catalyst: p-Toluenesulfonic acid (pTSA) (0.1 eq) or Acetic Acid.[1]

Procedure:

-

Mix: In a microwave vial or RBF, combine the Benzamide and Triethyl Orthoformate (5-10 equivalents).

-

Catalyze: Add pTSA.

-

Thermal Cyclization:

-

Method A (Thermal): Reflux at 100–120°C for 6–12 hours.

-

Method B (Microwave - Recommended): 140°C for 15–30 minutes.

-

-

Precipitation: Cool the mixture. The product often precipitates upon cooling.

-

Isolation: Filter the solid. Wash with cold hexanes.

-

Validation: Confirm structure via 1H NMR . Look for the disappearance of the amide -NH proton and the appearance of the quinazolinone C2-H singlet (typically

8.0–8.5 ppm).

Data Summary & Troubleshooting

| Issue | Observation | Root Cause | Corrective Action |

| Low Yield (Step A) | Insoluble solid remains after reflux.[1] | Incomplete activation. | Add more |

| Polymerization | Gummy, dark residue after Step A evaporation.[1] | Moisture ingress or delay in use. | Ensure strictly anhydrous conditions; use chloride immediately. |

| Impurity (Step C) | Product is oily/sticky.[1] | Incomplete cyclization. | Increase reaction temp; switch to |

References

-

Synthesis of Quinazolinone Derivatives

-

Handling of 2-Aminobenzoyl Chlorides

-

Source: BenchChem Technical Guide[1]

- Relevance: details the instability of 2-aminobenzoyl chloride and the necessity of in situ prepar

-

Link:(Note: Generalized link to technical repository)

-

-

Mechanism of Amide Coupling (Schotten-Baumann)

-

Gefitinib Analog Synthesis (Reference for 3-Methoxy utility)

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Storage of 2-Amino-3-methoxybenzoyl Chloride

Topic: Prevention of Decomposition in 2-Amino-3-methoxybenzoyl Chloride Document ID: TS-ORG-AMBC-001 Audience: Senior Chemists, Process Development Scientists Status: CRITICAL HANDLING REQUIRED

The Core Instability: The "Ortho-Effect" Trap

Why is your compound decomposing? The instability of 2-Amino-3-methoxybenzoyl chloride is not merely a matter of moisture sensitivity; it is intrinsic to its structure. Unlike meta or para isomers, this molecule possesses a "self-destruct" mechanism built into its geometry.

The nucleophilic amino group (

Consequently, the free base form of this molecule is kinetically primed to undergo intramolecular nucleophilic acyl substitution , rapidly cyclizing to form 8-methoxyisatoic anhydride and releasing HCl [1, 2]. This reaction can occur even in the absence of external reagents, driven simply by entropy and the formation of a stable heterocycle.

Visualizing the Decomposition Pathways

The following diagram illustrates the competing decomposition pathways you must mitigate: Hydrolysis (extrinsic) and Cyclization (intrinsic).

Figure 1: Competing decomposition pathways. The formation of 8-methoxyisatoic anhydride is the primary non-moisture-related failure mode.

Storage Protocols: The Hydrochloride Salt Strategy

The Golden Rule: Never store 2-Amino-3-methoxybenzoyl chloride as a free base.

To arrest the cyclization mechanism described above, you must protonate the amine. Converting the amine (

Protocol A: Preparation of the Stable Hydrochloride Salt

Use this protocol if storage >12 hours is required.

Reagents:

-

2-Amino-3-methoxybenzoic acid (Starting Material)

-

Thionyl Chloride (

) - Freshly distilled -

Anhydrous Toluene or Dichloromethane (DCM)

-

Catalytic DMF (Dimethylformamide)

Step-by-Step Workflow:

-

Suspension: Suspend the carboxylic acid precursor in anhydrous toluene (preferred over DCM for higher reflux temps) under Argon.

-

Chlorination: Add

(1.5 - 2.0 equiv) and 1-2 drops of DMF. -

Reflux: Heat to reflux until gas evolution (

) ceases (approx. 2-3 hours).-

Checkpoint: The solution should become clear.

-

-

Isolation (Critical Step):

-

Cool the mixture to room temperature.

-

Do not quench with water.

-

If the product precipitates as the HCl salt (common in non-polar solvents like toluene), filter under inert gas.

-

If it remains soluble, remove solvent and excess

under reduced pressure.[1] -

Re-precipitation: Redissolve the residue in a minimal amount of dry DCM and precipitate by adding anhydrous Hexane or Diethyl Ether saturated with dry HCl gas.

-

-

Storage: Store the resulting solid (Hydrochloride salt) in a desiccator at -20°C.

Protocol B: In Situ Generation (Recommended)

Use this protocol to maximize yield and avoid isolation losses.

Instead of storing the chloride, generate it immediately before the coupling step.

-

Perform the chlorination as above.

-

Remove excess

via azeotropic distillation with dry toluene ( -

Redissolve the crude residue in the reaction solvent (e.g., THF, DCM).

-

Immediate Use: Cannulate this solution directly into your reaction vessel containing the nucleophile and base.

Diagnostic Hub: Troubleshooting Decomposition

Use this table to diagnose the state of your reagent based on visual or analytical cues.

| Symptom | Diagnosis | Root Cause | Corrective Action |

| White solid turns yellow/tan | Partial Cyclization | Formation of isatoic anhydride derivative due to trace moisture or basic impurities.[2] | Unsalvageable. Recrystallization is difficult. Regenerate fresh. |

| Material turns purple/black | Oxidative Polymerization | Intermolecular reaction of free amine forms poly-amides; typical of "aniline-like" oxidation.[2] | Discard. Check inert gas lines for leaks (O₂ ingress). |

| Fuming upon opening | Normal Behavior | Release of trapped HCl. | Proceed. This indicates the HCl salt is likely intact. |

| Insoluble white precipitate | Isatoic Anhydride | The free base cyclized. Isatoic anhydrides are often less soluble in organic solvents than the acid chloride. | Filter solids. If filtrate contains product, use immediately. Otherwise, discard. |

| LC-MS shows Mass [M-36] | Hydrolysis | Conversion back to carboxylic acid ( | Dry solvents over molecular sieves (3Å or 4Å) before use. |

Frequently Asked Questions (FAQ)

Q: Can I use Oxalyl Chloride instead of Thionyl Chloride? A: Yes, and it is often preferred. Oxalyl chloride allows for milder reaction conditions (room temperature) compared to refluxing thionyl chloride, which reduces thermal stress on the sensitive methoxy group. Use with catalytic DMF in DCM.[1]

Q: Why does my "fresh" commercial sample look degraded? A: Commercial suppliers often ship the free base without adequate stabilization, or the HCl salt has absorbed water (hygroscopic). Upon water absorption, the salt hydrolyzes. Always verify purity via a quick derivative test (react a small aliquot with methanol and check for the methyl ester via TLC/NMR) before committing the whole batch.

Q: Can I store the solution in THF at -20°C? A: High Risk. THF can polymerize in the presence of strong Lewis acids (like acyl chlorides) over time. Furthermore, if any free base is present, it will cyclize. Only store as the dry hydrochloride solid.

Q: How do I verify the integrity of the chloride without decomposing it? A: Do not run LC-MS directly on the acid chloride (it will hydrolyze on the column).

-

Method: Take a 5 mg sample, dissolve in 0.5 mL dry Methanol. Shake for 1 minute.

-

Analyze: Run LC-MS on this mixture. You should see the Methyl Ester peak.[3] If you see the Acid peak, your chloride was already decomposed. If you see a peak corresponding to the isatoic anhydride (Mass = Acid + 25 approx), cyclization occurred.

References

-

Sciencemadness Discussion Board. (2014). Isatoic anhydride synthesis and condensation mechanisms. Retrieved from [Link]

- Google Patents. (1972). US3681450A - Preparation of p-aminobenzoyl chloride salts.

-

PubChem. (2021).[4] 2-Methoxybenzoyl chloride Compound Summary. National Library of Medicine. Retrieved from [Link]

-

ResearchGate. (2025). The reaction of isatoic anhydride for accessing to polyheterocyclic skeletons. Retrieved from [Link]

Sources

dealing with moisture sensitivity of 2-Amino-3-methoxybenzoyl chloride

Welcome to the technical support center for 2-Amino-3-methoxybenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to address the challenges associated with the moisture sensitivity of this reagent. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

Section 1: Foundational Knowledge & Prevention

This section addresses the fundamental properties of 2-Amino-3-methoxybenzoyl chloride and the preventative measures crucial for its successful application.

FAQ 1: Why is 2-Amino-3-methoxybenzoyl chloride so sensitive to moisture?

Answer: The high reactivity of 2-Amino-3-methoxybenzoyl chloride stems from the chemical nature of the acyl chloride functional group.[1] The carbon atom of the carbonyl group (C=O) is highly electrophilic (electron-deficient). This is because it is bonded to two highly electronegative atoms: oxygen and chlorine, both of which withdraw electron density.[1]

Water, even in trace amounts from atmospheric humidity or wet solvents, acts as a nucleophile.[2] It readily attacks the electrophilic carbonyl carbon, leading to a rapid nucleophilic addition-elimination reaction.[1] This irreversible reaction, known as hydrolysis, converts the acyl chloride into the corresponding carboxylic acid (2-Amino-3-methoxybenzoic acid) and hydrochloric acid (HCl).[3] This degradation is often vigorous and is a primary cause of failed or low-yield reactions.[1][4]

Caption: Workflow for a moisture-sensitive acylation reaction.

3. Reagent Addition:

- Dissolve your nucleophile (e.g., primary amine, 1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine, 1.2 equivalents) in an anhydrous aprotic solvent inside the reaction flask. [5]Add these via a dry syringe. [6] * Cool the flask to 0 °C using an ice bath. [5] * Using a separate dry syringe, slowly add the 2-Amino-3-methoxybenzoyl chloride (1.1 equivalents) dropwise to the stirring reaction mixture. [5] 4. Reaction & Workup:

- Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC. [5] * Once complete, carefully quench the reaction by the slow addition of water or a saturated aqueous solution. [5][7] * Proceed with standard aqueous workup and purification. [5]

FAQ 4: How can I confirm if my stock of 2-Amino-3-methoxybenzoyl chloride has degraded?

Answer: Direct analysis of acyl chlorides can be challenging due to their high reactivity, even on TLC plates. [8]However, a combination of methods can provide a clear picture of reagent integrity.

-

Infrared (IR) Spectroscopy: This is a rapid and effective method. A fresh, high-quality sample will show a strong, sharp carbonyl (C=O) stretch at a characteristic high wavenumber (typically ~1780-1815 cm⁻¹ for acyl chlorides). The hydrolyzed carboxylic acid product will show a much broader carbonyl stretch at a lower wavenumber (~1700-1725 cm⁻¹) and a very broad O-H stretch from ~2500-3300 cm⁻¹.

-

Derivatization followed by HPLC: This is a highly sensitive quantitative method. A small aliquot of the acyl chloride can be reacted with a derivatizing agent like 2-nitrophenylhydrazine. [9][10]The resulting stable derivative can be easily analyzed by HPLC to determine the purity of the original acyl chloride. [9]* Thin-Layer Chromatography (TLC): While the acyl chloride may streak or hydrolyze on the plate, TLC is excellent for detecting the presence of the more polar carboxylic acid degradation product. [8]Spotting the material on a plate and developing with an appropriate solvent system (e.g., ethyl acetate/hexanes) will show a distinct spot for the carboxylic acid, which can be compared to a standard if available.

References

-

Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

-

Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. [Link]

-

Molecular Inorganic Chemistry, University of Groningen. (2008, April 12). Working with air and moisture sensitive compounds. [Link]

-

Wikipedia. Air-free technique. [Link]

-

Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. [Link]

-

PubMed. (2017, June 5). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. [Link]

-

Reddit r/Chempros. (2024, May 23). Removing oxalyl chloride from acid chloride intermediate in ester formation. [Link]

-

MDPI. (2021, May 28). Modification of the Acyl Chloride Quench-Labeling Method for Counting Active Sites in Catalytic Olefin Polymerization. [Link]

-

YouTube. (2019, July 29). 08.05 Overview of Acylation Reactions and Acyl Chlorides. [Link]

- Google Patents. (2017).

-

Chemguide. acyl chlorides and water, alcohols or phenol. [Link]

-

YouTube. (2015, December 12). Acylation (Acid Chloride Reactions). [Link]

-

ChemistryStudent. Acyl Chlorides (A-Level). [Link]

-

Cairo University. Stability Indicating Chromatographic Methods for the determination of Trospium Chloride. [Link]

Sources

- 1. chemistrystudent.com [chemistrystudent.com]

- 2. youtube.com [youtube.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ehs.umich.edu [ehs.umich.edu]

- 7. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]

- 8. echemi.com [echemi.com]

- 9. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]

Technical Support Center: Purification & Handling of 2-Amino-3-methoxybenzoyl chloride

[1]

Executive Summary

You are likely accessing this guide because your crude 2-amino-3-methoxybenzoyl chloride is displaying unexpected behaviors: it may be turning into an insoluble brick, evolving gas continuously, or failing to react in subsequent steps.

Critical Warning: This molecule belongs to a class of "suicide substrates."[1] As an anthranilic acid derivative, it contains both a nucleophile (amine) and an electrophile (acid chloride) on the same ring.[1]

-

The Free Base is Unstable: If you isolate the free base, it will rapidly self-polymerize or dimerize into an insoluble diazocine derivative.[1]

-

The Target Form: You must isolate and store this compound as the Hydrochloride Salt (HCl) .

This guide provides troubleshooting for the three most common impurities: Residual Thionyl Chloride , Hydrolyzed Acid , and the Self-Condensation Dimer .[1]

Part 1: Diagnostic & Troubleshooting (FAQ Format)

Issue 1: The "Insoluble Brick" Phenomenon

Symptom: “My crude product turned into a hard, yellow/orange solid that is insoluble in organic solvents (DCM, THF) and does not react.”

Diagnosis: Self-Condensation (Dimerization) .[1] You likely allowed the reaction mixture to become neutral or basic, or you stored the free base in solution.[1] The amine group of one molecule attacked the acid chloride of another, forming a stable, insoluble dimer (dibenzo[b,f][1,5]diazocine-6,12-dione derivative).[1]

Corrective Action:

-

Irreversible: Once formed, the dimer is extremely stable and cannot be easily reverted to the acid chloride.[1] You must restart the synthesis.[1]

-

Prevention Protocol:

-

Always maintain acidic conditions. The amine must remain protonated (

) to deactivate its nucleophilicity.[1] -

Avoid aqueous basic washes. Never wash the crude reaction mixture with

or -

Use HCl gas: If isolating, ensure excess HCl is present.[1]

-

Issue 2: Persistent Pungent Odor & Fuming

Symptom: “The solid has a sharp, suffocating smell and fumes in moist air.[1] NMR shows broad peaks.”[1]

Diagnosis: Residual Thionyl Chloride (

Corrective Action (Azeotropic Removal):

Do not rely on simple vacuum drying, which is often insufficient for trapped

-

Dissolve or suspend the crude residue in anhydrous Toluene (or dry DCM).

-

Concentrate under reduced pressure (Rotavap).[1] Toluene forms an azeotrope with

, dragging it out.[1] -

Repeat 3 times. This "co-evaporation" technique is the industry standard for deep cleaning acid chlorides.[1]

Issue 3: The "White Powder" (Hydrolysis)

Symptom: “I isolated a white solid. It dissolves in base, but it doesn't react with my amine/alcohol in the next step.”

Diagnosis: Hydrolysis to Starting Material . Moisture entered the system, reverting the acid chloride back to 2-amino-3-methoxybenzoic acid .[1]

Validation Test:

Part 2: Recommended Purification Workflow

Do not attempt column chromatography; the silica gel contains moisture and hydroxyl groups that will decompose the product.[1] Use Precipitation/Trituration .[1]

Protocol: Isolation of the Hydrochloride Salt

Reagents:

Step-by-Step:

-

Concentration: Remove the bulk of excess

via vacuum distillation (keep bath -

Azeotrope: Add anhydrous Toluene (

volume) to the residue and evaporate to dryness. Repeat twice. -

Precipitation:

-

Suspend the resulting oily/solid residue in a minimum amount of cold, anhydrous DCM (if soluble) or Toluene .[1]

-

Slowly add n-Heptane (or Hexane) with vigorous stirring. The hydrochloride salt is ionic and insoluble in non-polar alkanes, while impurities (unreacted reagents) often remain in solution.[1]

-

-

Filtration: Filter the precipitate under an inert atmosphere (Nitrogen/Argon blanket).

-

Washing: Wash the filter cake rapidly with cold n-Heptane.

-

Drying: Dry under high vacuum for 2–4 hours.

Data Summary: Impurity Profiles

| Impurity | Origin | Removal Method |

| Thionyl Chloride | Excess reagent | Azeotropic distillation w/ Toluene (x3) |

| Benzoic Acid | Hydrolysis (Moisture) | Cannot easily separate; must restart or re-chlorinate |

| Dimer (Diazocine) | Free base self-reaction | Filtration (Dimer is often insoluble in DCM; Product is soluble/suspensible) |

| HCl Gas | Byproduct | Vacuum drying (Essential to keep as stabilizer, do not fully remove) |

Part 3: Mechanistic Visualization

The following diagram illustrates the "Fork in the Road" between stability and degradation.

Caption: Figure 1. Stability pathways. The red path indicates the irreversible formation of the dimer upon neutralization.[1] The green path represents the correct isolation of the hydrochloride salt.

References

-

BenchChem Technical Support. (2025).[1][4][5][6] Removal of Excess Thionyl Chloride: Troubleshooting Guide. Retrieved from [1]

-

Organic Syntheses. (2010). Preparation of Anthranilic Acid Derivatives and Handling of Acid Chlorides.[1] Org.[1][3] Synth. Coll. Vol. X. Retrieved from [1]

-

Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1] Wiley-Interscience.[1] (General reference for acyl chloride instability).

-

ResearchGate Community. (2016).[1] Best methods for reaction of amino acids with thionyl chloride.[1] Retrieved from

impact of steric hindrance in reactions of 2-Amino-3-methoxybenzoyl chloride

Topic: Handling Steric Hindrance & Reactivity in 2-Amino-3-methoxybenzoyl Chloride

Core Technical Brief: The "Orthogonal Steric Trap"

You are likely accessing this guide because your reaction with 2-Amino-3-methoxybenzoyl chloride failed to yield the expected amide or resulted in an intractable black tar.

This molecule presents a deceptive challenge known in physical organic chemistry as the Buttressing Effect .[1] Unlike a standard benzoyl chloride, this molecule possesses a 1,2,3-substitution pattern:

-

Position 2: Amine (-NH₂) [Nucleophile]

-

Position 3: Methoxy (-OCH₃) [Steric Bulk]

The Mechanism of Failure: The C3-methoxy group is sterically bulky and exerts a repulsive force on the C2-amino group. This restricts the rotation of the amine, forcing it out of coplanarity with the benzene ring or pushing it closer to the C1-carbonyl. This creates two critical issues:

-

Hyper-Reactivity (Self-Cyclization): The amine is mechanically forced towards the carbonyl, accelerating intramolecular cyclization to form isatoic anhydride derivatives or quinazolinones.[1]

-

Hypo-Reactivity (Intermolecular Coupling): The "gear effect" of the methoxy and amino groups effectively shields the carbonyl carbon from external nucleophiles, significantly raising the activation energy for standard amide couplings.[1]

Troubleshooting Guides (FAQs)

Issue A: "My acid chloride turned into a solid/tar immediately after isolation."

Diagnosis: Rapid Self-Polymerization.[1]

The free base of 2-amino-3-methoxybenzoyl chloride is inherently unstable. The moment you remove the thionyl chloride (

Corrective Protocol: Do NOT isolate the free base. You must utilize one of the following "In-Situ" protocols.

-

Option 1: The Hydrochloride Salt Method (Recommended) Isolate the acid chloride as the HCl salt .[1] The protonated amine (

) is non-nucleophilic, preventing self-reaction.-

Step 1: Reflux the parent acid in

(neat). -

Step 2: Evaporate excess

under strict anhydrous conditions. -

Step 3: Re-dissolve in dry DCM/Toluene and precipitate with anhydrous HCl/Dioxane if storage is needed, or use the crude residue immediately in the next step without adding base yet.[1]

-

-

Option 2: The "Isatoic Detour" (Superior Yields) If the acid chloride pathway consistently fails due to sterics, convert the starting material to 8-methoxyisatoic anhydride .[1] This intermediate is stable, crystallizable, and reacts cleanly with amines to release

and the desired amide.[2]

Issue B: "I am getting low yields (<20%) when reacting with a secondary amine."

Diagnosis: Steric Occlusion of the Carbonyl.[1] The C3-methoxy group buttresses the C2-amine, creating a "wall" that blocks the trajectory of bulky incoming nucleophiles (like secondary amines) from attacking the C1-carbonyl.

Corrective Protocol:

-

Solvent Switch: Switch from DCM or THF to Polar Aprotic solvents (DMF or NMP).[1] This stabilizes the polar transition state.

-

Catalysis: Add DMAP (4-Dimethylaminopyridine) (0.1 eq). The pyridine attacks the hindered acid chloride first, forming a highly reactive N-acylpyridinium intermediate that projects the electrophile away from the steric wall, making it accessible to your amine.[1]

-

Temperature: Heat is required.[1] Run the reaction at 60–80°C . Note: This increases the risk of dimerization, so slow addition of the acid chloride to the amine is critical.

Visualizing the Chemistry

Figure 1: The Steric "Gear Effect" & Reaction Pathways

This diagram illustrates how the 3-methoxy group forces the reaction down specific pathways, often leading to undesired cyclization if not managed.[1]

Caption: The "Gear Effect" of the 3-methoxy group accelerates polymerization (red) while hindering direct amidation.[1][2] The Isatoic Anhydride route (green dashed) offers a stable bypass.[1][2]

Experimental Protocols

Protocol A: In Situ Generation & Coupling (The "HCl Salt" Method)

Best for: Small scale, simple primary amines.[2]

| Step | Action | Critical Parameter |

| 1 | Suspend 2-amino-3-methoxybenzoic acid (1.0 eq) in dry Toluene. | Ensure glassware is oven-dried.[1] |

| 2 | Add Thionyl Chloride (3.0 eq) and catalytic DMF (1 drop). | Gas Evolution: |

| 3 | Reflux for 2 hours until solution is clear. | Clear yellow/orange solution indicates conversion. |

| 4 | Evaporate to dryness under vacuum. | Do NOT wash. Remove all |

| 5 | Redissolve residue in dry THF.[1] | Keep under |

| 6 | Add solution dropwise to a mixture of Amine (1.1 eq) + DIPEA (2.5 eq) in THF at 0°C. | Exothermic. Control temp <5°C to prevent side reactions. |

Protocol B: The Isatoic Anhydride Route (High Reliability)

Best for: Valuable amines, scale-up, or when direct coupling fails.[1][2]

-

Synthesis of Anhydride: React 2-amino-3-methoxybenzoic acid with triphosgene (0.35 eq) in THF/Dioxane. Reflux 3 hours. Pour into water. Filter the solid precipitate (8-methoxyisatoic anhydride). Dry thoroughly.[1]

-

Amide Formation:

Reference Data

Physical Properties & Solubility

| Property | Value | Implication for Synthesis |

| Molecular Weight | 185.61 g/mol | - |

| State | Unstable Solid/Oil | Handle as solution or HCl salt immediately.[1] |

| pKa (Conj. Acid) | ~2.5 (Est.)[1][2] | Weakly basic amine due to electron-withdrawing COCl. |

| Solubility | Reacts with Water/MeOH | Use Anhydrous THF, DCM, Toluene, or DMF only.[1][2] |

References

-

Buttressing Effects in Trisubstituted Benzenes

-

Synthesis of Quinazolinones via Anthranilic Acid Derivatives

-

Isatoic Anhydride Utility

-

General Reactivity of 2-Amino-3-Methoxybenzoic Acid

-

Relevance: Specific handling of the methoxy-substituted scaffold in drug design (e.g., GPR17 antagonists).[1]

-

Source: Baqi, Y., et al. (2024).[1][2] "Discovery of Anthranilic Acid Derivatives as Antagonists of the Pro-Inflammatory Orphan G Protein-Coupled Receptor GPR17." Journal of Medicinal Chemistry.

-

Sources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.